molecular formula C9H8KNO5S B1371524 8-Hydroxyquinoline potassium sulphate

8-Hydroxyquinoline potassium sulphate

Cat. No.: B1371524
M. Wt: 281.33 g/mol
InChI Key: KIKXRVWUVJHGSX-UHFFFAOYSA-M
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Description

Historical Trajectories of 8-Hydroxyquinoline (B1678124) Derivatives in Chemical Science

The story of 8-hydroxyquinoline, also known as oxine, began in 1880 when it was first isolated by Hugo Weidel and Albert Cobenzl. wikipedia.org Initially, its exact structure was not fully identified, but it was recognized as an "oxyquinoline." wikipedia.org The correct structure was later identified by Zdenko Hans Skraup. wikipedia.org A pivotal moment in the history of 8-hydroxyquinoline chemistry occurred in the 1920s with the discovery of its ability to form insoluble chelate complexes with a wide variety of metal ions. wikipedia.org

This chelating property became the cornerstone of its extensive use in analytical chemistry for the gravimetric analysis and quantitative determination of metals. wikipedia.orgrroij.comresearchgate.net Over the decades, research expanded from analytical applications to explore the diverse bioactivities of its derivatives, which were found to possess antiseptic, disinfectant, and pesticide properties. wikipedia.orgrroij.com In the late 20th and early 21st centuries, 8-hydroxyquinoline derivatives experienced a renaissance in materials science with the development of Tris(8-hydroxyquinolinato)aluminium (Alq3), a key component in organic light-emitting diodes (OLEDs), which highlighted the potential of these compounds in advanced electronic and optical technologies. wikipedia.orgrroij.comnbinno.com

Significance of Potassium Sulphate Counterion in Chemical Systems and its Influence on Compound Characteristics

In the context of 8-Hydroxyquinoline potassium sulphate, the counterion influences several key characteristics:

Solubility : As a salt of a strong acid (sulphuric acid) and a strong base (potassium hydroxide), potassium sulphate is highly soluble in water. youtube.comwikipedia.org This property is conferred upon the 8-hydroxyquinoline salt, making it suitable for applications requiring aqueous solutions, in contrast to the insolubility of many of its metal chelate complexes. guidechem.comresearchgate.net

Crystallinity : The ionic nature of the potassium and sulphate ions promotes the formation of a stable crystalline lattice structure. youtube.com This can be advantageous for purification, handling, and storage of the compound.

Fundamental Research Questions and Objectives Pertaining to 8-Hydroxyquinoline Potassium Sulphate

The unique combination of a versatile chelating agent and a simple ionic salt gives rise to several fundamental research questions. Key objectives in the study of 8-Hydroxyquinoline Potassium Sulphate include:

Coordination Chemistry : A primary objective is to investigate the compound's behavior as a ligand precursor. Research seeks to understand how it interacts with various metal ions in aqueous solutions and whether the potassium sulphate counterion influences the kinetics or thermodynamics of metal complex formation.

Analytical Applications : Researchers aim to explore its utility as a reagent in analytical chemistry. Can its water solubility be leveraged for new methods of spectrophotometric or fluorometric detection of metal ions, potentially as a more convenient alternative to less soluble 8-hydroxyquinoline derivatives?

Biological and Agricultural Activity : Given the known antiseptic properties of 8-hydroxyquinoline, a research objective is to quantify the activity of this specific salt and understand its mechanism of action. guidechem.com Studies have also explored its effects on postharvest plant longevity, raising questions about its mode of interaction with biological systems. mdpi.com

Materials Science : A further objective is to determine if 8-Hydroxyquinoline potassium sulphate can serve as a precursor in the synthesis of advanced materials. For example, can it be used in the controlled deposition of metal-quinoline complexes for applications in coatings or thin-film devices?

Overview of Key Chemical and Methodological Advances in Related Fields

Research into 8-Hydroxyquinoline potassium sulphate benefits from and contributes to advances in several related scientific fields.

Advanced Spectroscopy : The characterization of 8-hydroxyquinoline and its complexes relies heavily on modern spectroscopic methods. Techniques such as Fourier-Transform Infrared (FTIR) and UV-Visible (UV/VIS) spectroscopy are crucial for confirming the coordination of the ligand to metal centers and studying the electronic properties of the resulting complexes. researchgate.netresearchgate.netresearchgate.net

Supramolecular Chemistry : The study of non-covalent interactions, such as hydrogen bonding and π-π stacking, is essential for understanding the crystal structures and self-assembly of 8-hydroxyquinoline derivatives. researchgate.netbohrium.com These principles guide the design of new materials with specific structural and functional properties.

Synthesis and Derivatization : Advances in organic synthesis allow for the precise modification of the 8-hydroxyquinoline scaffold. nih.gov Methods like the Skraup and Friedlander syntheses, along with modern cross-coupling reactions, enable the creation of a vast library of derivatives with tailored electronic and steric properties for specific applications, from chemosensors to medicinal agents. rroij.comscispace.com

Computational Chemistry : Theoretical calculations and molecular modeling have become indispensable tools for predicting the structures, properties, and reactivity of 8-hydroxyquinoline complexes. These methods complement experimental work and provide deeper insights into bonding and electronic transitions, accelerating the discovery of new functional molecules.

Chemical Compound Data

Below are interactive tables detailing the properties of the primary compound discussed in this article.

Table 1: Physical and Chemical Properties of 8-Hydroxyquinoline Potassium Sulphate

PropertyValueReference
CAS Number15077-57-3 guidechem.comscbt.com
Molecular FormulaC₉H₈KNO₅S or C₉H₇NO·K·HO₄S guidechem.comglentham.com
Molecular Weight281.33 g/mol guidechem.comscbt.comglentham.com
AppearancePale yellow or white to off-white crystalline powder guidechem.com
Melting Point176-185 °C
SolubilitySoluble in water guidechem.com

List of Mentioned Chemical Compounds

Table 2: Nomenclature of Compounds Cited

Common Name / Trivial NameSystematic Name
8-HydroxyquinolineQuinolin-8-ol
8-Hydroxyquinoline potassium sulphatePotassium hydroxy(8-quinolyl)oxidosulfur(1-)
Potassium SulphatePotassium sulfate (B86663)
Tris(8-hydroxyquinolinato)aluminiumTris(8-quinolinolato-N1,O8)aluminium
Sulphuric AcidSulfuric acid
Potassium Hydroxide (B78521)Potassium hydroxide

Properties

Molecular Formula

C9H8KNO5S

Molecular Weight

281.33 g/mol

IUPAC Name

potassium;hydrogen sulfate;quinolin-8-ol

InChI

InChI=1S/C9H7NO.K.H2O4S/c11-8-5-1-3-7-4-2-6-10-9(7)8;;1-5(2,3)4/h1-6,11H;;(H2,1,2,3,4)/q;+1;/p-1

InChI Key

KIKXRVWUVJHGSX-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C(=C1)O)N=CC=C2.OS(=O)(=O)[O-].[K+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 8 Hydroxyquinoline Potassium Sulphate

Foundational Synthetic Routes to the 8-Hydroxyquinoline (B1678124) Core

The creation of the 8-hydroxyquinoline scaffold is a pivotal first step. Over the years, various synthetic routes have been developed, with the Skraup reaction being a cornerstone. However, the quest for improved efficiency, yield, and milder reaction conditions has led to both the optimization of this classic method and the exploration of novel synthetic pathways.

Optimization of Skraup Reaction Protocols for Enhanced Yield and Regioselectivity

The Skraup reaction, a classic method for quinoline (B57606) synthesis, traditionally involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. chemicalbook.com In the context of 8-hydroxyquinoline synthesis, ortho-aminophenol is used as the aniline precursor. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, and subsequent cyclization and oxidation to form the quinoline ring system.

Key to the optimization of this reaction is the management of the often vigorous and exothermic nature of the process. Research has focused on modifications to improve yield and regioselectivity. One significant area of improvement has been the introduction of dehydrating agents to the reaction mixture. For instance, the addition of anhydrous copper (II) sulfate (B86663) and calcium oxide has been shown to absorb water generated during the reaction, thereby enhancing the efficiency of concentrated sulfuric acid and accelerating the dehydration and cyclization steps. This leads to an increased reaction speed and improved yields of 8-hydroxyquinoline. chemicalbook.com

Further refinements include careful control of reaction temperatures and the order of reagent addition. For example, a modified procedure involves the pre-mixing of glycerol, sulfuric acid, and ortho-aminophenol at a controlled temperature before adding it to the oxidizing agent, which can help to moderate the reaction's vigor. The choice of oxidizing agent can also influence the outcome, with ortho-nitrophenol often being used, which is reduced to ortho-aminophenol during the reaction, thus being recycled.

Table 1: Comparison of Classical and Optimized Skraup Reaction Conditions for 8-Hydroxyquinoline Synthesis

ParameterClassical Skraup ReactionOptimized Skraup Reaction
Starting Materials o-Aminophenol, Glycerol, Sulfuric Acid, o-Nitrophenolo-Aminophenol, Glycerol, Sulfuric Acid, o-Nitrophenol
Additives NoneAnhydrous Copper (II) Sulfate, Calcium Oxide
Reaction Temperature Can be difficult to control, often high temperaturesBetter temperature management, typically around 130-140°C
Reaction Time Variable, can be lengthyGenerally shorter due to increased reaction speed
Yield ModerateImproved yields

Alternative and Novel Synthetic Strategies for 8-Hydroxyquinoline Precursors

Beyond the Skraup reaction, several other synthetic strategies have been developed to produce the 8-hydroxyquinoline core. These alternatives can offer advantages in terms of milder reaction conditions, different starting materials, or access to specific substitution patterns.

One notable alternative is the alkali fusion of 8-quinolinesulfonic acid . google.com This method involves the sulfonation of quinoline to produce quinoline-8-sulfonic acid, which is then fused with an alkali, such as potassium hydroxide (B78521), at high temperatures. This process results in the displacement of the sulfonic acid group with a hydroxyl group, yielding 8-hydroxyquinoline. google.com The reaction conditions, including the temperature of the alkali fusion and the subsequent neutralization step, are critical for achieving good yields. google.com

Another approach is the diazotization of 8-aminoquinoline (B160924) , followed by hydrolysis of the resulting diazonium salt. scispace.com This method provides a route to 8-hydroxyquinoline from a different precursor and can be useful for certain synthetic schemes.

The Friedländer synthesis offers another pathway, which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. While less common for the direct synthesis of unsubstituted 8-hydroxyquinoline, this method is valuable for the preparation of substituted derivatives.

More contemporary approaches also include palladium-catalyzed cross-coupling reactions to introduce functionalities to the quinoline ring, which can then be converted to the hydroxyl group. nih.gov These modern methods offer high levels of control and are particularly useful for creating complex, functionalized 8-hydroxyquinoline derivatives.

Synthesis of 8-Hydroxyquinoline Potassium Sulphate Salt Forms

Once the 8-hydroxyquinoline core has been synthesized, the next step is the formation of the potassium sulphate salt. This involves a reaction between 8-hydroxyquinoline and a source of potassium and sulphate ions, followed by crystallization to isolate the final product.

Salt Formation Methodologies and Crystallization Studies

The formation of 8-hydroxyquinoline potassium sulphate is typically achieved by reacting 8-hydroxyquinoline with potassium hydroxide and sulfuric acid in a suitable solvent. The 8-hydroxyquinoline, being a weak base, is protonated by the acid, and the resulting cation forms an ionic bond with the sulphate anion, with the potassium ion also being incorporated into the crystal lattice.

The choice of solvent is crucial for both the reaction and the subsequent crystallization. Solvents such as water or aqueous ethanol (B145695) are often employed, as they can dissolve the reactants and facilitate the salt formation. The crystallization process itself can be induced by various techniques, with slow evaporation of the solvent being a common and effective method for obtaining well-defined crystals. scirp.orgnih.govresearchgate.net This technique involves allowing the solvent to evaporate slowly from a saturated solution of the salt, leading to the gradual formation of crystals. Other crystallization methods that could be explored include cooling crystallization, where a saturated solution at a higher temperature is slowly cooled to induce crystallization, and anti-solvent crystallization, where a solvent in which the salt is insoluble is added to a solution of the salt to cause its precipitation.

Crystallization studies are important for determining the optimal conditions for obtaining high-purity crystals of a specific size and morphology. These studies may involve varying parameters such as the solvent system, the rate of evaporation or cooling, and the presence of any additives. X-ray diffraction is a key analytical technique used to characterize the crystal structure of the resulting salt. scirp.orgnih.govresearchgate.net

Investigation of Stoichiometric Ratios in Salt Formation

The stoichiometry of the salt formation reaction is a critical factor that influences the identity and purity of the final product. In the case of 8-hydroxyquinoline potassium sulphate, the reaction involves the interaction of 8-hydroxyquinoline, potassium ions, and sulphate ions.

Studies on the formation of metal complexes with 8-hydroxyquinoline have shown that the stoichiometric ratio between the ligand (8-hydroxyquinoline) and the metal ion can vary. ajchem-a.comscirp.orgresearchgate.net For instance, spectrophotometric and conductometric titrations have been used to determine the molar ratios in metal-8-hydroxyquinoline complexes, with common ratios being 1:1 and 1:2 (metal:ligand). ajchem-a.comscirp.orgresearchgate.net

While specific studies on the stoichiometry of 8-hydroxyquinoline potassium sulphate are not extensively detailed in the provided search results, the general principles of salt formation suggest that the ratio of the components will be dictated by their charge balance. It is plausible that the salt could exist in different stoichiometric forms, and a thorough investigation would be necessary to determine the precise ratio of 8-hydroxyquinoline, potassium, and sulphate in the crystalline solid. This would typically involve elemental analysis and single-crystal X-ray diffraction to elucidate the exact molecular formula and crystal packing.

Targeted Synthesis of Functionalized 8-Hydroxyquinoline Derivatives Relevant to the Potassium Sulphate Salt

The 8-hydroxyquinoline scaffold can be chemically modified to introduce various functional groups at different positions on the quinoline ring. This functionalization can be carried out either before or after the formation of the potassium sulphate salt, although modification of the core molecule is more common. The synthesis of these derivatives is of interest for modulating the properties of the final compound.

The introduction of substituents on the aromatic rings of 8-hydroxyquinoline can be achieved through various organic reactions. For example, electrophilic aromatic substitution reactions can be used to introduce groups such as halogens (e.g., chloro, iodo) or sulfonyl chlorides at specific positions. researchgate.netnih.gov The resulting functionalized 8-hydroxyquinolines can then be used to form the corresponding potassium sulphate salts.

For instance, the synthesis of 8-hydroxy-7-iodoquinoline-5-sulfonyl chloride has been reported, which serves as a key intermediate for the preparation of a range of sulfonamide derivatives. researchgate.net This intermediate can be reacted with various amines to yield a library of functionalized 8-hydroxyquinoline compounds.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, have been employed to create C-C and C-N bonds, respectively, at various positions of the 8-hydroxyquinoline ring. scispace.comnih.gov These powerful synthetic tools allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, leading to a diverse range of functionalized derivatives. The hydroxyl group of 8-hydroxyquinoline often requires protection prior to these coupling reactions, followed by a deprotection step to yield the final functionalized product. nih.gov These functionalized 8-hydroxyquinolines can then, in principle, be converted into their potassium sulphate salts using the methodologies described in section 2.2.

Table 2: Examples of Synthetic Reactions for Functionalizing the 8-Hydroxyquinoline Core

Reaction TypeReagents and ConditionsPosition of FunctionalizationResulting Functional Group
HalogenationN-Chlorosuccinimide (NCS) or N-Iodosuccinimide (NIS)5 and/or 7Chloro or Iodo
SulfonationChlorosulfonic acid5Sulfonyl chloride
Suzuki CouplingAryl boronic acid, Palladium catalyst, Base5 or 7 (from halogenated precursor)Aryl
Buchwald-Hartwig AminationAmine, Palladium catalyst, Base7 (from halogenated precursor)Amino

Regioselective Functionalization Approaches at Quinoline Ring Positions (e.g., C2, C5, C7)

The ability to selectively introduce functional groups at specific positions on the 8-hydroxyquinoline core is crucial for developing derivatives with desired properties. The C2, C5, and C7 positions are common targets for functionalization due to their reactivity.

C2-Position: The C2 position can be functionalized, for example, through the treatment of 8-hydroxyquinoline N-oxide with copper-catalyzed Grignard reagents, which results in the formation of 2-alkyl-8-hydroxyquinolines. nih.gov

C5 and C7-Positions: These positions are susceptible to electrophilic aromatic substitution. nih.gov A widely used method for introducing new substituents is the Suzuki cross-coupling reaction. rroij.comscispace.com This process typically starts with halogenated precursors, such as 5-bromo-8-HQ or 5,7-dibromo-8-HQ. rroij.comscispace.com The hydroxyl group at the C8 position often requires protection, for instance as a benzyl (B1604629) ether, before the coupling reaction. This protecting group can be subsequently removed to yield the 5-aryl or 5,7-disubstituted-8-hydroxyquinoline derivatives. rroij.comscispace.com Additionally, regioselective C-H cyanoalkylation of 8-aminoquinoline derivatives at the C5 position has been achieved using radical precursors. rsc.org

PositionSynthetic MethodPrecursor ExampleResulting Derivative
C2 Copper-catalyzed Grignard Reaction8-Hydroxyquinoline N-oxide2-Alkyl-8-hydroxyquinoline nih.gov
C5 Suzuki Cross-Coupling5-Bromo-8-hydroxyquinoline rroij.comscispace.com5-Aryl-8-hydroxyquinoline rroij.comscispace.com
C7 Suzuki Cross-Coupling5,7-Dibromo-8-hydroxyquinoline rroij.com5,7-Diaryl-8-hydroxyquinoline rroij.com
C5 Radical Cyanoalkylation8-AminoquinolineC5-cyanoalkylated 8-aminoquinoline rsc.org

Mannich Reaction Applications in the Synthesis of Substituted Derivatives

The Mannich reaction is a highly effective and easily implemented method for producing aminomethylated derivatives of 8-hydroxyquinoline. mdpi.comresearchgate.net This three-component reaction utilizes 8-hydroxyquinoline as the compound with an active hydrogen, an aldehyde (commonly formaldehyde (B43269) or paraformaldehyde), and a primary or secondary amine. mdpi.comresearchgate.netresearchgate.net The reaction proceeds under mild conditions and results in the substitution of a hydrogen atom with an aminomethylene group, typically at the C7 position of the quinoline ring. mdpi.com

The versatility of the Mannich reaction allows for the synthesis of a wide array of derivatives by varying the amine component, which can include aliphatic, aromatic, and heterocyclic amines. mdpi.combenthamdirect.com For instance, reacting 8-hydroxyquinoline with formaldehyde and various primary amines has been shown to produce a range of N-substituted-7-(aminomethyl)-8-hydroxyquinolines. researchgate.net This one-pot reaction is a powerful tool for creating libraries of compounds for further investigation. mdpi.com

Synthetic Routes Involving Copper-Catalyzed Grignard Reagents

Copper-catalyzed cross-coupling reactions involving Grignard reagents provide an effective pathway for C-C bond formation on the 8-hydroxyquinoline scaffold. nih.govresearchgate.net A notable application is the synthesis of 2-alkyl-8-hydroxyquinolines. nih.gov This transformation is achieved by reacting 8-hydroxyquinoline N-oxide with a suitable Grignard reagent (RMgX) in the presence of a copper catalyst. nih.gov The reaction introduces an alkyl group at the C2 position of the quinoline ring, a site that can be challenging to functionalize through other methods. This approach expands the diversity of accessible 8-hydroxyquinoline derivatives. nih.gov The mechanism generally involves a transmetalation from magnesium to copper, forming an organocuprate as the active species for the C-C bond formation. researchgate.net

Incorporation of Heterocyclic Moieties and Aromatic Substituents

Creating more complex derivatives of 8-hydroxyquinoline often involves introducing other ring systems, such as heterocyclic moieties and additional aromatic substituents. These modifications can significantly alter the biological and chemical properties of the parent molecule.

Several synthetic strategies are employed for this purpose:

Suzuki Cross-Coupling: As mentioned previously, this reaction is a key method for introducing aryl groups at the C5 and C7 positions using boronic acid derivatives and a palladium catalyst. rroij.comscispace.com

Mannich Reaction Hybrids: The Mannich reaction can be used to link 8-hydroxyquinoline to other bioactive molecules. For example, a hybrid molecule of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized in a single step via the Mannich reaction. mdpi.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been used to synthesize 8-hydroxyquinoline derivatives bearing a 1,2,3-triazole ring. nih.gov This involves preparing an azidomethyl quinoline which then reacts with various alkynes to form the desired triazole-linked products. nih.gov

Synthesis of Azo-Derived 8-Hydroxyquinoline Compounds for Specific Applications

Azo compounds derived from 8-hydroxyquinoline are a significant class of derivatives, known for their color and metal-chelating properties. researchgate.net Their synthesis is typically achieved through a diazotization-coupling reaction. derpharmachemica.comrsc.org The process involves two main steps:

Diazotization: A primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. derpharmachemica.comsemanticscholar.org

Coupling: The resulting diazonium salt solution is then added to a solution of 8-hydroxyquinoline, often under basic conditions. semanticscholar.org The electrophilic diazonium ion attacks the electron-rich 8-hydroxyquinoline ring, typically at the C5 position, to form the azo linkage (-N=N-). researchgate.net

This synthetic route allows for the creation of a wide variety of azo dyes by simply changing the initial aromatic amine. derpharmachemica.com These compounds have found applications as colorimetric chemosensors for detecting metal ions. rsc.org The yields for these coupling reactions are often high, ranging from 75% to 90%. derpharmachemica.com

Reactant 1Reactant 2Reaction TypeProduct Class
Primary Aromatic Amine (+ NaNO₂/HCl)8-HydroxyquinolineDiazotization-CouplingAzo-derived 8-hydroxyquinoline derpharmachemica.comsemanticscholar.org

Enantioselective Synthesis and Stereochemical Control in Derivative Formation

When derivatization creates a new chiral center, controlling the stereochemistry to produce a single enantiomer can be critical, particularly for pharmaceutical applications. Enantioselective synthesis of 8-hydroxyquinoline derivatives has been achieved through organocatalysis. google.com

A notable example is the stereoselective synthesis of 7-substituted 8-hydroxyquinolines via a modified Betti reaction, which is a type of Mannich reaction. google.comgoogle.com By employing a chiral catalyst from the cinchona alkaloid family, either quinine (B1679958) or its stereoisomer quinidine, chemists can direct the reaction to selectively produce the S-enantiomer or the R-enantiomer, respectively. google.com This method is advantageous as it can yield the desired enantiomer with high enantiomeric excess (over 99%) through simple recrystallization, avoiding the need for complex chiral separation techniques like preparative HPLC. google.com This approach provides precise stereochemical control in the formation of chiral 8-hydroxyquinoline derivatives. google.comgoogle.com

Green Chemistry Principles Applied to 8-Hydroxyquinoline Synthesis

The principles of green chemistry aim to make chemical synthesis more environmentally benign, efficient, and sustainable. These principles can be applied to the synthesis of 8-hydroxyquinoline and its derivatives.

Use of Safer Solvents: A key principle is minimizing or eliminating the use of hazardous organic solvents. A green synthesis of 8-hydroxyquinoline magnesium (MgQ₂) has been reported where 8-hydroxyquinoline and magnesium hydroxide are reacted in distilled water at 90°C, achieving a high yield of 84.56%. researchgate.net This method completely avoids organic solvents. researchgate.net

Waste Prevention and Atom Economy: One-pot reactions, such as the Mannich reaction, are favored as they reduce the number of steps and minimize waste generated from intermediate purification. mdpi.comnih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled, reducing waste. nih.gov The copper-catalyzed Grignard reactions and Suzuki couplings are examples of catalytic methods used in 8-HQ derivatization. nih.govrroij.com

Energy Efficiency: The development of reactions that proceed under mild conditions (e.g., room temperature) reduces energy consumption. nih.gov Mechanochemistry, where reactions are initiated by mechanical energy, is an emerging green technique that often requires no solvent and proceeds at room temperature. nih.gov

By optimizing synthetic routes to reduce steps, use catalysts, and employ safer solvents like water, the synthesis of 8-hydroxyquinoline derivatives can be made more sustainable. researchgate.netnih.gov

Coordination Chemistry and Metal Ion Complexation of 8 Hydroxyquinoline Potassium Sulphate

Fundamental Principles of 8-Hydroxyquinoline (B1678124) Metal Chelation within the Salt Context

The ability of 8-hydroxyquinoline to form stable complexes with a multitude of metal ions is the cornerstone of its chemical applications. nih.gov This chelating capability stems from its specific molecular structure, which facilitates the formation of a stable five-membered ring with a central metal ion.

8-hydroxyquinoline functions as a monoprotic, bidentate chelating agent. scirp.orgnih.gov Its ability to bind metal ions is attributed to the presence of two donor atoms: the oxygen of the hydroxyl group and the nitrogen of the pyridine (B92270) ring. scirp.org The close proximity of the phenolic hydroxyl group at the C-8 position to the heterocyclic nitrogen atom is crucial for its chelating properties. nih.govscispace.com

The chelation process involves the displacement of the hydrogen atom from the hydroxyl group, allowing the oxygen to form a covalent bond with the metal ion. scispace.com Simultaneously, the nitrogen atom in the quinoline (B57606) ring coordinates to the same metal ion, forming a second bond. This dual binding creates a stable five-membered chelate ring. researchgate.net Spectroscopic data, particularly from Fourier-transform infrared (FTIR) spectroscopy, confirms the involvement of both the oxygen and nitrogen atoms in the complex formation. scirp.orgresearchgate.netajchem-a.com Changes in the vibrational frequencies corresponding to the C=N and O-H bonds upon complexation provide direct evidence of their participation in coordination. scirp.orgresearchgate.net

The formation of metal-oxine complexes is a thermodynamically favorable process, leading to highly stable products. The stability of these chelates can be quantified by their formation constants (also known as stability constants, K_f or K_ML). scirp.orgajchem-a.com For instance, the Ag(I) complex with 8-HQ exhibits a high formation constant of 4.2 x 10⁸, indicating a very stable complex. ajchem-a.com Similarly, stability constants have been calculated for complexes with Co(II) and Ni(II). scirp.org

In the context of 8-hydroxyquinoline potassium sulphate, the compound serves as a source of the 8-hydroxyquinoline chelating agent in solution. acs.org The potassium and sulphate ions are generally considered counter-ions. The sulphate anion's primary role is often that of a spectator ion, not directly participating in the chelation. However, like any anion in the solution, it can influence the metal binding characteristics indirectly.

Investigations of Metal Ion Interactions and Complex Stoichiometry

8-hydroxyquinoline forms stable chelate complexes with a vast array of metal ions from both the transition metal series and the main group elements. nih.govscispace.comrroij.com The stoichiometry of the resulting complex is largely dependent on the charge and coordination number of the central metal ion.

Transition metals readily react with 8-hydroxyquinoline to form stable, often colored and insoluble, complexes. nih.govscispace.com For divalent transition metal ions (M²⁺) such as Cu(II), Zn(II), Ni(II), Cd(II), and Mn(II), the most common stoichiometric ratio is 1:2 (Metal:Ligand). scirp.orgscirp.orguc.pt In these ML₂ complexes, two deprotonated 8-hydroxyquinoline molecules bind to the central metal ion.

The coordination geometry of these complexes varies. For example, the Cu(II) complex, [Cu(C₉H₆NO)₂], is typically found to have a square-planar geometry. scirp.orgresearchgate.net Other divalent metal complexes, such as those with Co(II) and Ni(II), often adopt an octahedral geometry, with two water molecules occupying the remaining coordination sites, resulting in a formula of [M(C₉H₆NO)₂(H₂O)₂]. scirp.orgresearchgate.net

For trivalent metal ions like iron(III) (Fe³⁺), a 1:3 (Metal:Ligand) stoichiometry is common, forming neutral ML₃ complexes, such as [Fe(C₉H₆NO)₃], where the metal ion is six-coordinate and typically has an octahedral geometry. scispace.com

Table 1: Common Stoichiometries and Geometries for Transition Metal Complexes with 8-Hydroxyquinoline.

8-hydroxyquinoline is also an effective chelating agent for main group metals. scispace.comrroij.com It readily forms complexes with divalent alkaline earth metals like magnesium(II) (Mg²⁺) and trivalent metals from group 13, such as aluminum(III) (Al³⁺). nih.govscispace.com

The complex with aluminum(III), tris(8-hydroxyquinolinato)aluminum ([Al(C₉H₆NO)₃] or Alq₃), is particularly noteworthy. It has a 1:3 (Metal:Ligand) stoichiometry and possesses significant electroluminescent properties, which has led to its widespread use in organic light-emitting diodes (OLEDs). uc.pt The complexation with Mg(II) also occurs, forming stable chelates. scispace.comrroij.com The fluorescence of these main group metal complexes is often intense, a property that is exploited in analytical applications for their detection. rroij.comuci.edu

Table 2: Common Stoichiometries and Geometries for Main Group Metal Complexes with 8-Hydroxyquinoline.

Ligand Field Theory Applications in Metal Complex Electronic Structure

Ligand Field Theory (LFT) provides a robust framework for understanding the electronic structure and properties of metal complexes with 8-hydroxyquinoline (8-HQ). wikipedia.org As a bidentate ligand, 8-HQ coordinates to a metal ion through its phenolic oxygen and pyridyl nitrogen atoms. scirp.orgresearchgate.net This interaction creates an electrostatic field that removes the degeneracy of the metal's d-orbitals. The manner and extent of this d-orbital splitting are dictated by the coordination geometry of the complex (e.g., octahedral, square-planar) and the strength of the metal-ligand bonds. wikipedia.orgscirp.org

The energy gap between the split d-orbitals, known as the ligand field splitting parameter (Δ), is crucial in determining the electronic and magnetic properties of the complex. For instance, in an octahedral complex, the d-orbitals split into a lower-energy t₂g set and a higher-energy eg set. The magnitude of Δ determines whether the complex will be high-spin or low-spin for metal ions with d⁴ to d⁷ electron configurations. wikipedia.org

Investigations into iron(III) complexes with 8-HQ derivatives have demonstrated, through density-functional theory (DFT) calculations, that the high-spin state is the most stable configuration. nih.gov This finding aligns with LFT principles, where the specific field strength of the 8-HQ ligand leads to a smaller Δ, making it energetically more favorable for electrons to occupy the higher-energy eg orbitals rather than pairing up in the t₂g orbitals. This electronic arrangement is directly responsible for the complex's magnetic properties and influences its UV-visible absorption spectrum, which is characterized by metal-to-ligand charge-transfer bands. nih.gov

Solution Speciation and pH-Dependent Complex Formation Profiles

The formation of metal complexes with 8-hydroxyquinoline in aqueous solutions is highly dependent on pH. researchgate.net The 8-HQ ligand itself undergoes protonation/deprotonation equilibria, and its coordination behavior is intrinsically linked to the pH of the medium. nih.gov The phenolic hydroxyl group and the quinolinium nitrogen have distinct pKa values, meaning the ligand can exist in cationic, neutral, or anionic forms depending on the hydrogen ion concentration. researchgate.net

This pH dependency directly influences the speciation of the metal complexes formed. For example, studies on 8-hydroxyquinoline derivatives have shown that different complex species, such as [M(HL)]⁺, [M(L)], [M(HL)₂], and [M(L)₂], can exist in solution, where L represents the deprotonated ligand. nih.govmdpi.com The predominance of each species is a function of pH and the metal-to-ligand ratio. Spectrophotometric and potentiometric titrations are common methods used to determine the formation constants of these various species. nih.govnih.gov

Research on a 5-nitro-8-hydroxyquinoline-proline hybrid ligand revealed a complex speciation model with Cu(II), involving mono-ligand species like [Cu(HL)]⁺ and [Cu(L)] as well as bis-ligand complexes such as [Cu(LH)₂] and [Cu(L)₂]²⁻ across a wide pH range. mdpi.com In contrast, with Zn(II), the formation of [Zn(HL)]⁺ and [Zn(HL)₂] was observed at pH values below 8. nih.govmdpi.com This highlights the versatile coordination modes and the intricate equilibrium processes that govern the behavior of 8-hydroxyquinoline complexes in solution.

Table 1: Stability Constants and pKa Values for Selected 8-Hydroxyquinoline Derivative Complexes
Ligand/ComplexParameterValueMetal IonReference
HQCl-D-hPrologK13.35 ± 0.03Rh(Cp) nih.gov
HQCl-D-PrologK13.48 ± 0.03Rh(Cp) nih.gov
HQNO₂-L-Prologβ [Cu(HL)]⁺12.02 ± 0.04Cu(II) mdpi.com
HQNO₂-L-Prologβ [Cu(L)₂]²⁻17.41 ± 0.03Cu(II) mdpi.com
HQNO₂-L-Prologβ [Zn(HL)]⁺8.48 ± 0.09Zn(II) mdpi.com
HQNO₂-L-Prologβ [Zn(HL)₂]16.51 ± 0.07Zn(II) mdpi.com
RhCp* Aqua ComplexpKa8.45 - 9.62Rh(III) rsc.org

Advanced Characterization of Metal Complexes Formed with 8-Hydroxyquinoline Ligand

A suite of advanced analytical techniques is employed to fully characterize the metal complexes formed with the 8-hydroxyquinoline ligand, providing detailed insights into their structure, bonding, and behavior.

Single-Crystal X-ray Diffraction Studies of Solid-State Molecular Structures

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal information on coordination geometry, bond lengths, and bond angles. researchgate.net For instance, studies on group IV metal alkoxides complexed with 8-hydroxyquinoline have revealed distorted octahedral geometries where the metal ions are bridged by alkoxy groups. researchgate.net

In other work, the structures of two Cu(II) complexes with 8-hydroxyquinoline Schiff base derivatives were determined to be dinuclear compounds with relatively short Cu-Cu distances of 3.146 Å and 3.171 Å. nih.gov X-ray analysis of a Ni(II) complex with a Schiff base derived from 8-hydroxyquinoline-2-carboxaldehyde (B80063) showed the ligand acting in a tridentate O,N,N-donor fashion, resulting in a helical complex. researchgate.net These studies exemplify the power of X-ray diffraction in elucidating the intricate solid-state molecular structures of these coordination compounds. ekb.eg

Table 2: Example Crystallographic Data for an 8-Hydroxyquinoline Polymorph
ParameterValue
Chemical FormulaC₉H₇NO
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.620 (3)
b (Å)9.243 (4)
c (Å)11.070 (4)
β (°)90.718 (6)
Volume (ų)677.3 (5)
*Data from a study on a new polymorph of the 8-hydroxyquinoline ligand itself.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH3SS7OfYeXX-NPchaGREn-1BLFMdD_4XlWpm-JMuh6lXwIf41xeIVSJ-fjOFIcD_ebqVLxn3Kg6HWPsFvSpcCBxny1k2Z_Yt-VnUAfEASM_R57hxsTOrlh998Z1VDSKHySnSouEsAv-D-riQ%3D%3D)]*

Spectroscopic Probes of Coordination Environments (UV-Vis, FTIR, EPR, NMR)

Spectroscopic methods are indispensable for probing the coordination environment of metal ions in 8-hydroxyquinoline complexes, both in solution and in the solid state.

UV-Visible (UV-Vis) Spectroscopy: This technique is widely used to confirm complex formation and determine stoichiometry. scirp.org The coordination of 8-HQ to a metal ion leads to shifts in the absorption bands and often the appearance of new charge-transfer bands. nih.gov For example, Co(II) and Ni(II) complexes with 8-HQ show absorption maxima at 371 nm and 366 nm, respectively, which are utilized in spectrophotometric titrations to confirm a 1:2 metal-to-ligand ratio. scirp.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides direct evidence of the ligand's coordination mode. Upon complexation, shifts in the vibrational frequencies of key functional groups are observed. A notable shift in the O-H stretching band and changes in the C=N stretching frequency indicate that both the hydroxyl oxygen and the pyridine nitrogen are involved in bonding to the metal center. scirp.orgresearchgate.netekb.eg

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes containing paramagnetic metal ions, such as Cu(II), EPR spectroscopy is a powerful tool. It provides detailed information about the electronic environment of the metal ion. EPR studies of Cu(II) complexes with 8-HQ derivatives have been used to identify the presence of various species in solution as the pH is varied, offering insights into their specific binding modes. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic metal complexes (e.g., with Zn(II)). researchgate.net Changes in the chemical shifts of the ligand's protons and carbons upon coordination provide information about the binding site and the structure of the complex in solution. nih.govnih.gov For instance, the complexation of a 5-nitro-8-hydroxyquinoline-proline hybrid with Zn(II) was studied by ¹H NMR, tracking spectral changes with increasing pH to understand the complex formation process. mdpi.com

Table 3: Key FTIR Spectral Data (cm⁻¹) for 8-HQ and its Metal Complexes
Vibrational ModeFree 8-HQ LigandCo(II) ComplexNi(II) ComplexReference
ν(O-H)~3181ShiftedShifted scirp.org
ν(C=N)-ShiftedShifted ekb.eg

Mass Spectrometry for Molecular Weight and Stoichiometric Analysis of Complexes

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of synthesized complexes and confirming their stoichiometry. researchgate.net By ionizing the complex and measuring the mass-to-charge ratio (m/z) of the resulting ions, MS provides direct confirmation of the proposed chemical formula. nih.gov This method is essential for verifying the composition of newly synthesized coordination compounds, ensuring that the expected number of ligands has coordinated to the metal center.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Ion Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly powerful "soft" ionization technique that allows for the transfer of intact, non-covalent complexes and ionic species from solution into the gas phase for mass analysis. nih.govnih.govfrontiersin.org This capability is invaluable for studying coordination chemistry, as it provides direct evidence of the specific complex ions that exist in solution. frontiersin.org

Intermolecular Interactions and Self-Assembly of Metal Complexes

The solid-state arrangement of metal complexes derived from 8-hydroxyquinoline is dictated by a sophisticated interplay of non-covalent intermolecular forces. These interactions are crucial in guiding the self-assembly of individual complex units into well-defined, higher-order supramolecular architectures. The planarity and aromatic nature of the quinoline ring system, combined with the coordination geometry of the metal center, provide a scaffold for a variety of weak interactions, including hydrogen bonding, π-π stacking, and C-H···π interactions. These forces collectively determine the crystal packing and the ultimate three-dimensional structure of the material. mdpi.comacs.org

Research into 8-hydroxyquinoline derivative complexes reveals that these non-covalent interactions are fundamental in constructing 1D, 2D, and 3D supramolecular structures. mdpi.comnih.gov The specific nature and geometry of these interactions are often influenced by the substituents on the 8-hydroxyquinolinate ligand and the choice of the central metal ion. acs.orgrsc.org

Hydrogen Bonding: Hydrogen bonds, both intramolecular and intermolecular, play a significant role in stabilizing the structure of 8-hydroxyquinolinate complexes. Intramolecular hydrogen bonds can be found between the ligand moieties, contributing to the stability of the mononuclear complex itself. mdpi.comnih.gov More critically for self-assembly, intermolecular hydrogen bonds, such as C-H···O and C-H···N, link adjacent complex units. mdpi.com These directed interactions can lead to the formation of one-dimensional chains or two-dimensional layers. For instance, studies on chromium(III) complexes with substituted 8-hydroxyquinoline have shown that interchain hydrogen bonding interactions are responsible for aggregating 1D chains into 2D supramolecular layers. mdpi.com

π-π Stacking Interactions: The aromatic quinoline rings are prone to π-π stacking, an essential interaction for the formation of extended structures. rsc.org This type of interaction involves the face-to-face or offset stacking of the aromatic planes of adjacent ligands. The distances and geometries of these stacks are characteristic of stabilizing π-system interactions. In many crystal structures of 8-hydroxyquinolinate complexes, π-π stacking is a dominant force that organizes the molecules into columns or layers, which is a critical prerequisite for charge carrier transport in potential semiconductor applications. mdpi.comrsc.org The stacking can be modulated by the metal center, with certain metals facilitating specific arrangements like face-to-edge or parallel displaced stacking. rsc.org

The combination of these diverse intermolecular forces allows for the precise self-assembly of 8-hydroxyquinolinate metal complexes into complex and often elegant supramolecular structures. mdpi.comacs.org The resulting architectures, ranging from helices and zig-zag chains to extensive 3D networks, are a direct consequence of the encoded molecular recognition information held within the structure of the individual metal complexes. acs.org

Interactive Data Table: Intermolecular Interactions in 8-Hydroxyquinoline-based Metal Complexes

This table summarizes the types of non-covalent interactions and the resulting supramolecular architectures observed in various metal complexes featuring 8-hydroxyquinoline (8-HQ) derivative ligands, as documented in crystallographic studies.

Metal Complex SystemDominant Intermolecular InteractionsResulting Supramolecular ArchitectureReference
Cr(III) with 2-styryl-8-hydroxyquinoline derivativesπ···π stacking, C-H···π, C-H···O, C-Cl···π, C-H···Cl1D chains aggregating into 2D layers, which stack into a 3D architecture. mdpi.comnih.gov
Pt(II) with 8-hydroxyquinoline and ethyleneC—H⋯O, C—H⋯π, Cl⋯π, Pt⋯πCrystal packing is characterized by these varied interactions. researchgate.net
General 2-styryl-8-hydroxyquinoline derivativesO–H···O, C–H···O, O–H···N, π–π stackingHydrogen-bonded triple helices, zig-zag 1D chains, π–π stacked infinite chains. acs.org
Fe(II) and Cr(II) with bis(8-quinolinyl)amideFace-to-edge and parallel displaced π-π stackingStacking in two orthogonal directions. rsc.org
Ag(I) with 8-hydroxyquinolineHydrogen bond between oxygen atomsLinks adjacent bis(8-hydroxyquinoline)silver molecules. cdnsciencepub.com

Theoretical and Computational Studies on 8 Hydroxyquinoline Potassium Sulphate and Its Derivatives

Quantum Chemical Approaches to Electronic Structure and Reactivity

Quantum chemical methods are fundamental in understanding the intrinsic properties of molecules. For 8-hydroxyquinoline (B1678124) and its derivatives, these approaches have been instrumental in characterizing their electronic architecture and predicting their chemical reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of 8-hydroxyquinoline (8-HQ) and its derivatives. researchgate.netrsc.org DFT methods, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with basis sets like 6-31G(d,p), are frequently employed to perform geometry optimizations and calculate electronic parameters. nih.govnih.gov These calculations determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry.

Theoretical studies have successfully optimized the molecular structures of 8-HQ and various derivatives, showing good agreement with experimental data where available. nih.govnih.gov These computational models provide precise bond lengths, bond angles, and dihedral angles. For instance, DFT calculations have been used to study the geometry of mixed-ligand metal complexes involving 8-hydroxyquinoline, revealing details of the coordination environment. nih.gov Furthermore, DFT is used to compute key electronic properties that govern the molecule's behavior, such as total energy, dipole moment, and the distribution of electron density. researchgate.netrsc.org

Frontier Molecular Orbital Analysis (HOMO/LUMO) and Electron Density Distribution

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. rsc.org

For 8-hydroxyquinoline, analysis of the HOMO shows that the electron density is high across the carbon atoms from C-2 to C-6. researchgate.netrsc.org This distribution suggests that these positions are susceptible to electrophilic attack. researchgate.netrsc.org A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the ground state, indicating higher chemical reactivity and lower kinetic stability. rsc.org DFT calculations have been used to determine these energy values for 8-HQ and its derivatives, providing insights into their electronic behavior and potential for charge transfer within the molecule. researchgate.netmdpi.com

Calculated Frontier Orbital Energies and Energy Gaps for 8-Hydroxyquinoline Derivatives
Molecule/DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
8-Hydroxyquinoline (a form)-5.75-0.944.81
8-Hydroxyquinoline (Tautomer)-5.18-1.633.55
5,7-dichloro-8-hydroxyquinoline-6.42-1.395.03
8-HQNO (8-hydroxyquinoline N-oxide)-5.98-1.464.52

Molecular Electrostatic Potential Mapping and Reactivity Descriptors

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Negative regions (typically colored red) are electron-rich and are prone to electrophilic attack, while positive regions (colored blue) are electron-poor and indicate sites for nucleophilic attack. For 8-hydroxyquinoline derivatives, MEP maps show that the most negative regions are localized around the oxygen and nitrogen atoms, identifying them as key sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

From DFT calculations, several chemical reactivity descriptors can be derived. These include:

Electronegativity (χ): The power of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors provide a quantitative basis for predicting the global reactivity of 8-hydroxyquinoline and its derivatives. researchgate.net

Computational Analysis of Reaction Mechanisms and Pathways

Beyond static properties, computational chemistry allows for the dynamic simulation of chemical reactions, providing detailed insights into reaction mechanisms and the stability of intermediates and products.

Theoretical Investigations of Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The 8-hydroxyquinoline ring is susceptible to electrophilic aromatic substitution due to its phenolic character. Theoretical studies using DFT have been conducted to investigate the mechanism and regioselectivity of these reactions. researchgate.netrsc.org One such study examined the reaction of 8-hydroxyquinoline with 4-ethoxycarbonyl-benzene diazonium chloride. researchgate.netrsc.org

The substitution can theoretically occur at any of the six available carbon positions on the quinoline ring (C-2 to C-7). researchgate.netrsc.org Computational analysis helps to predict the most likely substitution site by comparing the stability of the resulting product molecules. The stability is evaluated based on calculated parameters such as total energy, HOMO energy level, and the HOMO-LUMO energy gap. researchgate.netrsc.org For the reaction with the diazonium salt, theoretical calculations identified three particularly stable products, with substitution at positions C-7 (most stable based on total energy), C-6 (most stable based on HOMO energy), and C-2 (most stable based on the energy gap). researchgate.netrsc.org This demonstrates how computational analysis can explain and predict the outcomes of complex organic reactions.

Predicted Stability of Electrophilic Substitution Products of 8-Hydroxyquinoline
Substitution PositionStability CriterionRelative Stability Ranking
HQ-7-YBAEETotal EnergyMost Stable
HQ-6-YBAEEEnergy Level of HOMOMost Stable
HQ-2-YBAEEEnergy GapMost Stable
HQ-4-YBAEEAll CriteriaLeast Stable

HQ-X-YBAEE refers to the product of 8-hydroxyquinoline substituted at position X with 4-ethoxycarbonyl-benzene diazonium. researchgate.netrsc.org

Studies of Nucleophilic Substitution and Addition Pathways

While the electron-rich phenolic ring of 8-hydroxyquinoline favors electrophilic substitution, the pyridine (B92270) ring is inherently electron-deficient, making it susceptible to nucleophilic attack, although this is less commonly studied computationally. Theoretical predictions from MEP maps identify electron-poor (positive) regions on the ring that are potential sites for nucleophilic reactions.

Computational studies in this area are less prevalent than for electrophilic reactions. However, the synthesis of various 8-hydroxyquinoline derivatives provides practical examples of nucleophilic substitution. For instance, the synthesis of 8-O-alkylated quinoline derivatives involves a nucleophilic substitution reaction where an azide (B81097) anion (N₃⁻) displaces a bromine atom. Another example is the esterification of 5-(hydroxymethyl)-8-hydroxyquinoline, which proceeds via the nucleophilic attack of the primary hydroxyl group on an activated carbonyl group. nih.gov Although these examples are primarily synthetic, they align with the fundamental principles of reactivity that can be modeled and analyzed using computational methods to determine reaction pathways and transition state energies.

Transition State Analysis and Reaction Energy Profiles

Transition state analysis is a fundamental computational technique used to elucidate reaction mechanisms, determine reaction rates, and understand the stability of intermediates. For 8-hydroxyquinoline and its derivatives, these studies often focus on reactions such as metal chelation, substitution, and degradation pathways.

Computational studies, typically employing Density Functional Theory (DFT), can map the potential energy surface of a reaction. This involves identifying the structures of reactants, transition states (the highest energy point along the reaction coordinate), and products. The energy difference between the reactants and the transition state determines the activation energy, a critical factor in reaction kinetics.

For instance, in the chelation of a metal ion by 8-hydroxyquinoline derivatives, computational models can predict the stepwise process, including the initial coordination of the metal to either the nitrogen or oxygen atom, followed by ring closure to form the stable chelate. The reaction energy profile would reveal the energy barriers associated with each step and the thermodynamic stability of the final complex. While specific energy values for 8-Hydroxyquinoline potassium sulphate are not available, studies on related halogenated 8-HQ derivatives indicate that the reaction pathways and their associated energies are significantly influenced by the nature and position of substituents on the quinoline ring. researchgate.net

Table 1: Illustrative Reaction Energy Parameters for a Hypothetical Chelation Reaction (Note: This table is a generalized representation based on principles of computational chemistry, as specific data for 8-Hydroxyquinoline potassium sulphate was not found.)

Reaction StepSpeciesRelative Energy (kcal/mol)Description
1Reactants (8-HQ derivative + Metal Ion)0.0Initial state
2Transition State 1+15.2Initial coordination of metal
3Intermediate Complex-5.8Metal ion loosely coordinated
4Transition State 2+10.5Ring closure to form chelate
5Product (Chelate Complex)-25.0Final stable chelated product

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and non-covalent interactions. mdpi.comnih.gov For 8-hydroxyquinoline and its derivatives, MD simulations can reveal how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.

These simulations show that the 8-hydroxyquinoline scaffold is largely planar, though substituents can introduce conformational flexibility. nih.gov A key aspect revealed by MD studies is the nature of intermolecular interactions, which are crucial for understanding crystal packing and solution-phase behavior. nih.gov The primary interactions identified for 8-HQ derivatives include:

Hydrogen Bonding: The hydroxyl group and the nitrogen atom of the quinoline ring are potent sites for hydrogen bonding, both with other 8-HQ molecules and with solvent molecules. nih.govmdpi.com

π-π Stacking: The aromatic rings of the quinoline system can engage in π-π stacking interactions, which play a significant role in the formation of aggregates and crystal structures. nih.gov

In the context of 8-Hydroxyquinoline potassium sulphate, MD simulations would be expected to show strong electrostatic interactions between the potassium and sulphate ions and the polar groups of the 8-hydroxyquinoline moiety. Furthermore, the simulations would likely highlight the formation of extensive hydrogen bonding networks involving water molecules in an aqueous environment. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Prediction of Chelation Affinity and Reactivity

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties and activities of chemical compounds based on their molecular structure. nih.govmdpi.comarxiv.org For 8-hydroxyquinoline derivatives, QSPR modeling is particularly valuable for predicting their metal-chelating ability, which is central to many of their applications. tandfonline.comnih.govdovepress.com

A typical QSPR study involves calculating a set of molecular descriptors for a series of 8-HQ derivatives with known chelation affinities. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or topological. tandfonline.com A mathematical model is then developed to correlate these descriptors with the observed property.

One QSAR study on 24 different 8-HQ derivatives identified several key descriptors for predicting their activity, including the partition coefficient (logP), total energy, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). tandfonline.com The resulting model demonstrated a high predictive capability, indicating that the chelation affinity of new 8-HQ derivatives could be reliably estimated prior to synthesis. tandfonline.com Such models suggest that the electronic properties and lipophilicity of the quinoline scaffold are critical determinants of its ability to bind metal ions. tandfonline.comresearchgate.net

Table 2: Key Descriptors in a QSPR Model for 8-Hydroxyquinoline Derivatives (Based on findings from a study on substituted 8-HQ derivatives tandfonline.com)

DescriptorTypeSignificance in ModelPredicted Influence on Chelation
logPLipophilicityHighHigher lipophilicity can enhance cell membrane permeability.
HOMO EnergyElectronicHighHigher HOMO energy often correlates with better electron-donating ability to the metal.
LUMO EnergyElectronicHighLower LUMO energy can indicate better electron-accepting ability for back-bonding.
Total EnergyThermodynamicMediumReflects the overall stability of the molecule.
Molecular RefractionSteric/ElectronicMediumRelates to the volume and polarizability of the molecule.

Prediction of Spectroscopic Parameters via Computational Methods for Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra (e.g., Infrared, Raman, UV-Visible) to validate the computed molecular structure and electronic properties. frontiersin.org Numerous studies have successfully applied this approach to 8-hydroxyquinoline and its derivatives. researchgate.netresearchgate.netsci-hub.se

The process involves optimizing the molecular geometry of the compound at a specific level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set) and then performing frequency calculations. mdpi.com These calculations yield theoretical vibrational frequencies and intensities that correspond to IR and Raman spectra. Often, the calculated frequencies are scaled by a factor to correct for systematic errors in the computational method, leading to excellent agreement with experimental data. researchgate.netresearchgate.net

For example, DFT calculations have been used to assign the vibrational modes of 8-HQ, accurately predicting the frequencies for C-H stretching, C=C aromatic stretching, and C-O stretching vibrations. researchgate.netsci-hub.se Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption peaks observed in UV-Visible spectra. acs.orgacs.org The close match between predicted and observed spectra confirms the accuracy of the computed molecular structure and provides a detailed understanding of the molecule's vibrational and electronic properties. researchgate.netresearchgate.net

Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 8-Hydroxyquinoline (Data compiled from DFT/B3LYP level calculations researchgate.netsci-hub.se)

Vibrational ModeExperimental FT-IR (cm⁻¹)Calculated (DFT) (cm⁻¹)
O-H Stretch~3400~3688
Aromatic C-H Stretch~3050~3060
C=C Aromatic Stretch15901583
C-O Stretch11851188
O-H In-plane Bend~15051518
O-H Out-of-plane Bend~890896

Advanced Analytical Methodologies and Applications in Chemical Systems

Utilization of 8-Hydroxyquinoline (B1678124) Potassium Sulphate as a Chelating Reagent in Quantitative Chemical Analysis

8-Hydroxyquinoline, also known as oxine, and its salts, such as 8-Hydroxyquinoline potassium sulphate, are versatile and widely utilized chelating agents in the field of quantitative chemical analysis. nmpharmtech.comnih.govtrust-chem.com The efficacy of 8-hydroxyquinoline stems from its molecular structure, which features a hydroxyl group at the 8-position of the quinoline (B57606) ring. nbinno.com This specific arrangement allows it to act as a potent monoprotic bidentate ligand, forming stable, five-membered chelate complexes with a wide range of metal ions. chemicalbook.comscispace.com The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group serve as the coordination sites, displacing the hydrogen from the hydroxyl group to bind with a metal cation. scispace.com

These metal-oxine complexes are typically insoluble in water but soluble in organic solvents, a property that is fundamental to their application in separation and quantification techniques. nbinno.com The ability to form these stable, often colored or fluorescent, complexes makes 8-hydroxyquinoline an indispensable reagent for the determination of numerous metal ions, including aluminum, magnesium, zinc, copper, iron, and nickel. chemicalbook.comscispace.commedcraveonline.com

Volumetric and Gravimetric Methods for Metal Ion Determination

Gravimetric Methods: Gravimetric analysis with 8-hydroxyquinoline is a well-established technique for the quantitative determination of metal ions. scispace.com The method involves the precipitation of the metal ion as an insoluble metal-8-hydroxyquinolate complex. nbinno.com The precipitate is then carefully filtered, washed to remove impurities, dried at a specific temperature, and weighed. nist.gov The mass of the precipitate is stoichiometrically related to the mass of the metal ion in the original sample. This technique has been successfully applied to the determination of aluminum in various samples, including clays, bauxites, and refractories. researchgate.net To enhance selectivity, masking agents like tartrate, cyanide, and hydrogen peroxide can be used to prevent the precipitation of interfering ions such as iron and titanium. researchgate.net

Volumetric Methods: Volumetric methods offer an alternative to weighing the precipitate. In this approach, the filtered and washed metal-8-hydroxyquinolate precipitate is dissolved in a strong acid, such as hydrochloric acid. nist.gov The liberated 8-hydroxyquinoline is then titrated with a standardized solution of potassium bromate. nist.gov This titration is a redox reaction where the 8-hydroxyquinoline is brominated. The endpoint of the titration can be determined potentiometrically or with an indicator. The amount of titrant consumed is directly proportional to the amount of 8-hydroxyquinoline, and consequently, to the amount of the metal ion in the original sample. This method is particularly useful for determining smaller quantities of metals where gravimetric measurements might be less precise. nist.gov

Development of Chemosensors for Specific Metal Ion Detection

In addition to classical analytical methods, 8-hydroxyquinoline and its derivatives are fundamental building blocks in the development of modern chemosensors for detecting specific metal ions. rroij.comnih.gov These sensors are designed to provide a measurable signal, such as a change in color or fluorescence, upon binding with a target analyte. rroij.com The inherent chelating ability of the 8-hydroxyquinoline moiety makes it an excellent receptor unit for metal ions, while modifications to its structure allow for the tuning of selectivity and sensitivity. nih.govresearchgate.net

Design Principles of 8-Hydroxyquinoline-Based Azo Dyes as Colorimetric Chemosensors

A significant strategy in chemosensor design involves creating azo dyes based on the 8-hydroxyquinoline scaffold. medcraveonline.comrsc.org These dyes are synthesized through a diazo-coupling reaction, where a diazonium salt is reacted with the 8-hydroxyquinoline molecule. medcraveonline.comsemanticscholar.org The introduction of an azo group (–N=N–) into the structure acts as a chromophore and enhances the chromogenic (color-producing) characteristics of the molecule. rsc.orgresearchgate.net

The design principle rests on the interaction between the metal ion and the dye molecule. When the azo dye chelates a metal ion, it alters the electronic distribution and the energy levels of the molecule's π-electron system. rsc.org This change in electronic properties leads to a shift in the wavelength of maximum light absorption, resulting in a distinct and often naked-eye-detectable color change. plu.mxmdpi.com By incorporating different substituents onto the dye structure, researchers can modulate the sensor's affinity and selectivity for specific metal ions, such as Hg²⁺ or Ni²⁺. plu.mxrsc.org

Spectrophotometric and Fluorescent Sensing Mechanisms for Metal Cations (e.g., Ni²⁺)

Spectrophotometric Sensing: This mechanism is based on the change in the absorption of light by the chemosensor upon complexation with a metal cation. The binding of a metal ion to an 8-hydroxyquinoline-based azo dye can cause a shift in the UV-visible absorption spectrum. rsc.org This can be a bathochromic shift (to a longer wavelength) or a hypsochromic shift (to a shorter wavelength). plu.mxcapes.gov.br For example, a series of sensitive 8-hydroxyquinoline azo-compounds developed for Ni²⁺ detection exhibited significant color changes, such as from violet to orange. rsc.org One specific sensor in this series showed a large bathochromic shift of +85 nm upon binding with Ni²⁺, providing a clear signal for spectrophotometric quantification. researchgate.netrsc.org

Fluorescent Sensing: Fluorescence provides a highly sensitive mechanism for metal ion detection. 8-hydroxyquinoline itself is weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESIPT). scispace.comnih.gov However, when it chelates with many metal ions, this process is inhibited, and the structural rigidity of the molecule increases, leading to a significant enhancement of fluorescence emission. scispace.comrroij.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is a common sensing mechanism. rroij.com Conversely, some paramagnetic metal ions, like Cu²⁺, can cause fluorescence quenching upon binding. researchgate.net Researchers have designed sophisticated sensors that exploit these mechanisms. For instance, sensors have been developed where the binding of Zn²⁺ blocks the ESIPT pathway, "turning on" the fluorescence and allowing for highly selective detection. nih.govacs.org

Enhancement of Sensitivity and Selectivity in Diverse Chemical Matrices

A primary goal in chemosensor development is to enhance sensitivity (the ability to detect low concentrations) and selectivity (the ability to detect a specific ion in the presence of others).

Sensitivity: The sensitivity of 8-hydroxyquinoline-based sensors can be exceptionally high. For instance, azo dye chemosensors for Ni²⁺ have demonstrated limits of detection in the range of 0.012–0.038 μM. researchgate.netrsc.org This is significantly lower than the permissible value of 1.2 μM for Ni²⁺ in drinking water as specified by the United States Environmental Protection Agency, highlighting the practical sensitivity of these sensors. rsc.org Fluorescent sensors can achieve even lower detection limits due to the inherent sensitivity of fluorescence measurements. nbinno.com

Selectivity: Selectivity is achieved through the strategic chemical design of the sensor molecule and the optimization of reaction conditions, particularly pH. plu.mxrsc.org By modifying the electronic and steric properties of the 8-hydroxyquinoline derivative, its binding affinity can be tailored for a specific target ion over other potential interfering ions. capes.gov.br For example, studies have shown high selectivity for Ni²⁺, where the presence of other common cations caused minimal interference in the detection signal. rsc.org

Application in Diverse Matrices: The robustness of these analytical methods is demonstrated by their successful application in complex real-world samples. 8-hydroxyquinoline-based sensors and reagents have been used for metal ion determination in various chemical matrices, including tap and underground water, soil extracts, and industrial materials like bauxite. researchgate.netrroij.comrsc.org The accuracy and precision of these methods in such complex environments have been shown to be comparable to sophisticated instrumental techniques like inductively coupled plasma mass spectrometry (ICP-MS). researchgate.netrsc.org

Data Tables

Table 1: Performance of 8-Hydroxyquinoline-Based Azo Dyes as Colorimetric Chemosensors for Ni²⁺ Data sourced from a study on novel sensitive 8-hydroxyquinoline azo-compounds. researchgate.netrsc.org

SensorColor Change with Ni²⁺Bathochromic Shift (nm)Limit of Detection (μM)Optimal pH
S2 Violet to Orange+80.0388
S3 Violet to Orange+670.0154
S4 Violet to Orange+630.0214
S6 Violet to Orange+850.0124

Chromatographic Techniques for Separation and Quantification of the Compound and its Derivatives

Chromatographic methods are fundamental for the separation, identification, and quantification of 8-hydroxyquinoline and its derivatives in various matrices. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of 8-hydroxyquinoline potassium sulphate, often focusing on the quantification of the 8-hydroxyquinoline (8-HQS) moiety. Reversed-phase HPLC is the most common approach, offering simplicity and sensitivity. nih.gov

Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings to achieve a robust and reliable assay. Common stationary phases include C18 or phenyl-silica columns. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. researchgate.netsielc.com The pH of the mobile phase is a critical parameter, with acidic conditions (e.g., pH adjusted to 3.05 with phosphoric acid) often employed to ensure good peak shape and retention of the analyte. researchgate.net

The chelating properties of 8-hydroxyquinoline can complicate analysis, as interactions with trace metal ions on silica-based columns can lead to peak distortion and poor symmetry. sielc.com The use of mixed-mode columns, which combine reversed-phase and ion-exchange characteristics, can offer superior retention and peak shape compared to traditional C18 columns by leveraging the ionic nature of the basic quinoline molecule. sielc.comsielc.com Detection is commonly performed using a UV detector, with a wavelength set around 240 nm providing good sensitivity for 8-HQS. nih.gov

ParameterConditionsSource(s)
Technique Reversed-Phase HPLC nih.govresearchgate.net
Stationary Phase LiChrosorb RP-18; Phenyl-silica; Primesep 100/200 researchgate.netsielc.com
Mobile Phase Acetonitrile-Water (e.g., 65:35 v/v) with acid modifier researchgate.net
pH Modifier Phosphoric Acid or Sulfuric Acid researchgate.netsielc.com
Detection UV at 240 nm or 273 nm nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, 8-hydroxyquinoline and its salts have low volatility due to the polar hydroxyl group. Therefore, a derivatization step is typically required to convert them into more volatile forms suitable for GC-MS analysis. researchgate.net

A common derivatization strategy involves acetylation, which replaces the active hydrogen of the hydroxyl group with an acetyl group, thereby increasing the compound's volatility. researchgate.net For instance, a GC-MS method for determining chinoform (an 8-hydroxyquinoline derivative) and its metabolites in plasma involves an acetyl derivatization step before analysis. researchgate.net The NIST WebBook also confirms the availability of gas chromatography data for the parent 8-hydroxyquinoline compound, indicating that with appropriate methods, GC-based analysis is feasible. nist.gov The mass spectrometer provides high selectivity and sensitivity, allowing for confident identification and quantification based on the mass spectrum of the derivatized analyte.

Electrochemical Sensing Strategies and Voltammetric Characterization

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the determination of 8-hydroxyquinoline. inoe.ro These techniques are based on the electrochemical oxidation of the 8-hydroxyquinoline molecule at the surface of an electrode. researchgate.net The development of chemically modified electrodes has significantly enhanced the sensitivity and selectivity of these methods. bilkent.edu.trsciprofiles.com

Voltammetric techniques such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are commonly employed. inoe.roresearchgate.netbilkent.edu.tr CV is used to investigate the electrochemical behavior of the analyte, revealing that the oxidation of 8-hydroxyquinoline is typically an irreversible, diffusion-controlled process. researchgate.net For quantitative analysis, DPV and SWV are preferred due to their higher sensitivity and better resolution. inoe.robilkent.edu.tr

The performance of the electrochemical sensor is highly dependent on the electrode material and the pH of the supporting electrolyte. Glassy carbon electrodes (GCE) modified with materials like multi-walled carbon nanotubes (MWNTs), Nafion, or electrodeposited polymers such as 1-amino-2-naphthol-4-sulfonic acid (ANSA) have shown strong catalytic effects toward the oxidation of 8-hydroxyquinoline, leading to lower detection limits. inoe.robilkent.edu.trsciprofiles.com The oxidation peak current is often pH-dependent, with optimal signals typically observed in acidic conditions (pH 2.0-3.6). inoe.robilkent.edu.tr These developed sensors have demonstrated wide linear ranges and low detection limits, making them suitable for determining trace amounts of 8-hydroxyquinoline in various samples. inoe.rosciprofiles.com

ElectrodeTechniquepHLinear Range (mol/L)Detection Limit (mol/L)Source(s)
MWNT/Nafion/GCEDPV3.62.0 x 10⁻⁸ - 1.0 x 10⁻⁵9.0 x 10⁻⁹ inoe.ro
ANSA-GCSWV2.05.0 x 10⁻⁷ - 1.4 x 10⁻⁵1.6 x 10⁻⁷ bilkent.edu.trsciprofiles.com
GCPEDPV2-12Not specified5.2 x 10⁻⁸ researchgate.net

Luminescence-Based Analytical Applications and Imaging Techniques

8-Hydroxyquinoline and its derivatives are known for their luminescence properties, which are significantly enhanced upon complexation with metal ions. scispace.comrroij.com The free 8-hydroxyquinoline ligand is weakly fluorescent, but the formation of rigid chelate complexes with metal ions restricts intramolecular rotation, leading to a substantial increase in fluorescence emission. scispace.comrroij.com This property forms the basis for highly sensitive and selective fluorescent chemosensors for various metal ions. scispace.comnih.gov

The luminescence characteristics, including emission wavelength and quantum yield, can be tuned by modifying the structure of the 8-hydroxyquinoline ligand or by changing the central metal ion. scispace.comnih.govresearchgate.net For example, introducing electron-donating groups (like methoxy, -OCH₃) can enhance the luminescence intensity of the corresponding metal complexes, while electron-withdrawing groups (like nitro, -NO₂) have the opposite effect. nih.govresearchgate.net

Complexes of 8-hydroxyquinoline derivatives with lanthanide ions, such as Europium(III), are particularly noteworthy. nih.govresearchgate.net In these systems, the 8-hydroxyquinoline ligand acts as an "antenna," efficiently absorbing energy and transferring it to the central Eu(III) ion, which then emits its characteristic sharp and intense luminescence. nih.govresearchgate.net These complexes exhibit high fluorescence quantum yields and excellent thermal stability, making them promising materials for various applications, including bioimaging and luminescent materials. nih.govresearchgate.net The ability of these compounds to accumulate in certain cellular structures has also been explored for applications in fluorescence microscopy. researchgate.net

8-HQ Derivative/ComplexKey FeatureApplicationSource(s)
8-HQ Metal ComplexesFluorescence enhancement upon metal bindingFluorescent chemosensors for metal ions (Al³⁺, Zn²⁺, etc.) scispace.comnih.gov
Eu(III) complexes with substituted 8-HQHigh fluorescence quantum yield (up to 0.628)Promising luminescent materials nih.govresearchgate.net
Methoxy-substituted 8-HQ Eu(III) complexHighest fluorescence intensity among tested derivativesEnhanced luminescent materials nih.govresearchgate.net
8-HQ derivative with a triazole coreAntifungal activity and accumulation at cell edgeFluorescent chemical probe for imaging fungal cells researchgate.net

Solid-Phase Extraction and Preconcentration Techniques Utilizing 8-Hydroxyquinoline Functionalization

The strong chelating ability of 8-hydroxyquinoline makes it an excellent functional group for solid-phase extraction (SPE) materials designed for the preconcentration of trace metal ions from various matrices. rroij.comtandfonline.com In this technique, the 8-hydroxyquinoline molecule is chemically immobilized onto a solid support, such as silica, Chromosorb, or a polymer resin like Amberlite IRC-50. tandfonline.comresearchgate.net

The resulting functionalized sorbent exhibits high selectivity and sorption capacity for transition metals. tandfonline.com The SPE process involves passing a sample solution through a column packed with the 8-hydroxyquinoline-functionalized material. The target metal ions are selectively retained on the sorbent by forming stable complexes with the immobilized 8-hydroxyquinoline ligands. After the sample is loaded, interfering matrix components are washed away, and the concentrated metal ions are then eluted with a small volume of an acidic solution (e.g., HNO₃). researchgate.net

This preconcentration step significantly improves the detection limits of subsequent analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Flame Atomic Absorption Spectrometry (FAAS). tandfonline.com Functionalizing materials like Amberlite IRC-50 with 8-hydroxyquinoline has been shown to increase the sorption capacity for ions such as Mn(II), Cu(II), Co(II), and Ni(II) by 50% or more compared to the plain resin. tandfonline.com

Sorbent MaterialTarget AnalytesApplicationKey FindingSource(s)
8-HQ-Amberlite IRC-50Mn(II), Cu(II), Co(II), Ni(II)Preconcentration from groundwaterSorption capacity increased by ≥50% vs. plain resin tandfonline.com
8-HQ on Chromosorb 105Pb(II)Preconcentration from water samplesEffective retention of Pb-8HQ complex at pH 8.0 researchgate.net
Silica-immobilized 8-HQTrace elementsPreconcentration from seawaterEnables determination by ICP-MS tandfonline.com

Structure Reactivity and Structure Coordination Property Relationships of 8 Hydroxyquinoline Potassium Sulphate Derivatives

Influence of Substituent Effects on Quinoline (B57606) Ring Reactivity and Tautomerism

The reactivity of the 8-hydroxyquinoline (B1678124) ring system and the equilibrium between its tautomeric forms are highly sensitive to the nature and position of substituents. researchgate.netresearchgate.net The 8-hydroxyquinoline molecule can exist in multiple tautomeric forms, most notably the enol form (OH) and the zwitterionic keto form (NH). rroij.comscispace.com For most derivatives, the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen, is the most stable. researchgate.net The introduction of substituents can shift this equilibrium and modify the electron density distribution across the aromatic rings, thereby influencing the molecule's reactivity towards, for example, electrophilic substitution. researchgate.netorientjchem.org

Impact of Halogenation and Alkoxymethyl Substitution on Electronic Distribution

The introduction of substituents such as halogens or alkoxymethyl groups at specific positions on the quinoline ring systematically alters the electronic landscape of the molecule.

Alkoxymethyl Substitution: Alkoxymethyl groups are generally considered to be electron-donating. rsc.org Their introduction, for example at the C5 position, increases the electron density on the quinoline ring. This enhanced electron-donating ability has been shown to correlate with the performance of these derivatives in specific applications, such as corrosion inhibition. rsc.org 5-alkoxymethyl-8-quinolinols have demonstrated greater activity against certain bacterial and fungal strains compared to the unsubstituted 8-hydroxyquinoline. rroij.com

The table below summarizes the electronic effects of these substituents.

Substituent TypePositionElectronic EffectImpact on Ring System
Halogen (e.g., Cl, I)C5, C7σ-electron withdrawing, π-electron donating researchgate.netDecreases electron density at the substitution site (σ-effect); increases π-electron density across both rings (π-effect). researchgate.net
Alkoxymethyl (e.g., -CH₂OR)C5Electron-donating rsc.orgIncreases electron density on the quinoline ring system. rsc.org

Effects of Structural Modifications at C2, C5, and C7 Positions on Aromatic Reactivity

Modifying the C2 position on the pyridine (B92270) ring, or the C5 and C7 positions on the benzene (B151609) ring, has distinct consequences for the aromatic reactivity and coordination properties of 8-hydroxyquinoline derivatives.

C5 and C7 Positions: These positions are most susceptible to electrophilic aromatic substitution. rroij.com Introducing substituents here is a common strategy to modulate the electronic properties of the ligand. Electron-donating groups (e.g., alkoxymethyl) at C5 or C7 can cause a red-shift in the emission spectra of their metal complexes, while electron-withdrawing groups (e.g., halogens, nitro groups) typically induce a blue-shift. rroij.com This demonstrates a direct influence on the HOMO-LUMO energy gap. qub.ac.uk Furthermore, bulky substituents at these positions can introduce steric hindrance that may influence the geometry of resulting metal complexes. Substituents at C5 and C7, such as in clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline), play a critical role in the molecule's biological activity, with electronic and steric effects being key factors. tandfonline.comnih.gov

C2 Position: The C2 position is adjacent to the quinoline nitrogen. Placing substituents here can create significant steric hindrance, which can impede metal chelation or force a distorted, less stable geometry upon the resulting complex. researchgate.net For example, an ester group at the C2 position can destabilize an iron(III) complex, whereas the same group at the C7 position allows for a more stable octahedral environment. researchgate.net However, certain substitutions at C2, such as a methyl group (forming 8-hydroxyquinaldine), can still result in potent biological activity, indicating a complex interplay of steric and electronic factors. tandfonline.com Anionic groups like carboxylates (-COOH) at the C2 position have been shown to inhibit cell penetration, affecting the molecule's biological action. tandfonline.com

The following table outlines the primary effects of substitution at these key positions.

Position of ModificationPrimary EffectConsequence for Reactivity and Coordination
C2 Steric Hindrance researchgate.netCan impede metal binding or force distorted coordination geometries, destabilizing the complex. researchgate.net
C5 Electronic Modulation rroij.comInfluences HOMO-LUMO gap, affecting spectroscopic properties of metal complexes. Anionic groups can limit cell penetration. rroij.comtandfonline.com
C7 Electronic & Steric Modulation rroij.comtandfonline.comInfluences electronic properties similarly to C5. Can be modified to tune activity; less steric hindrance to chelation than C2. researchgate.netnih.gov

Correlation of Molecular Structure with Chelation Affinity and Metal Selectivity

8-Hydroxyquinoline is a classic bidentate chelating agent, using its phenolic oxygen and pyridinic nitrogen atoms to form stable five-membered chelate rings with a wide variety of metal ions. rroij.comscirp.org The parent molecule, however, shows limited selectivity between different metal ions. researchgate.net The affinity for specific metals and the selectivity can be significantly enhanced by strategically modifying the ligand's molecular structure. researchgate.netnih.gov The stability and geometry of the resulting metal complexes are governed by a combination of steric and electronic factors inherent to the substituted 8-hydroxyquinoline derivative. tandfonline.com

Steric and Electronic Factors Governing Metal Binding Strength and Geometry

The strength and geometry of the coordinate bonds in metal-8-hydroxyquinolinate complexes are dictated by both electronic properties of the ligand and steric constraints imposed by its substituents.

Electronic Factors: The electron-donating or electron-withdrawing nature of substituents directly influences the electron density on the oxygen and nitrogen donor atoms. Electron-withdrawing groups, such as halogens, decrease the basicity of the donor atoms (lower pKa), which can lead to less stable complexes with some metals. nih.gov Conversely, electron-donating groups can enhance the donor capacity of the ligand, potentially leading to stronger metal binding. These electronic modifications also influence the redox properties of the metal center within the complex and the spectroscopic characteristics of the complex itself. rroij.com

Steric Factors: The size and position of substituents can impose significant steric hindrance, affecting the coordination geometry and stability of the metal complex. As previously noted, bulky groups at the C2 position can prevent the formation of the typical stable octahedral (for 3:1 ligand-to-metal complexes) or square planar (for 2:1 complexes) geometries. researchgate.netscirp.org This can lead to distorted and less stable complexes. For instance, the steric hindrance caused by a substituent at the 2-position can be a key factor in destabilizing an iron(III) complex. researchgate.net In contrast, substituents at the C5 and C7 positions are more remote from the coordination site and generally exert less steric influence on the metal center, allowing for more predictable coordination geometries. acs.org

Role of Donor Atom Moieties and Their pKa Values in Coordination Processes

A lower pKa of the hydroxyl group facilitates deprotonation and complex formation at a lower pH. An electron-withdrawing substituent, such as a chlorine atom at C5, lowers the pKa of both the hydroxyl group and the quinoline nitrogen. nih.gov This change in acidity/basicity directly impacts the metal-chelating ability and can be correlated with the biological activity of the derivatives. nih.gov Studies on various isosteres of 8-hydroxyquinoline have shown a broad range of acidities (pKa values), which in turn affects the donor ability of the heteroaromatic nitrogen atom and its interaction with metal ions. nih.gov For example, increasing the number of nitrogen atoms in the aromatic ring system generally lowers the pKa, indicating a decrease in the basicity and donor ability of the nitrogen atoms. nih.gov Therefore, the pKa values of the donor atom moieties serve as a crucial indicator of a ligand's potential metal binding affinity and behavior in a given environment.

The table below illustrates the relationship between substituent effects and pKa values for the donor atoms.

SubstituentPositionEffect on pKa (OH group)Effect on pKa (N-H⁺ group)Implication for Chelation
Electron-withdrawing (e.g., -Cl)C5Decrease nih.govDecrease nih.govFacilitates chelation at lower pH; may alter metal binding affinity.
Electron-donating C5, C7IncreaseIncreaseRequires higher pH for deprotonation; may enhance donor strength.

Rational Design Principles for Modulating Chemical Reactivity and Coordination Characteristics

The accumulated knowledge of structure-activity relationships for 8-hydroxyquinoline derivatives allows for the formulation of rational design principles to create new molecules with tailored properties.

Tuning Reactivity and Electronic Properties: To modify the reactivity of the quinoline ring for subsequent synthetic steps or to fine-tune the electronic properties (e.g., for OLED applications), specific substituents can be introduced. Electron-withdrawing groups (halogens, nitro) at C5 and C7 will generally lower the HOMO/LUMO energies and cause a blue-shift in fluorescence, while electron-donating groups (alkoxy, alkyl) will have the opposite effect, causing a red-shift. rroij.com

Enhancing Metal Binding Affinity and Selectivity: To improve binding selectivity, the bidentate 8-hydroxyquinoline core can be incorporated into a larger, pre-organized structure. For example, creating tripodal ligands with three 8-hydroxyquinoline units, such as O-Trensox, has been shown to dramatically increase selectivity for Fe(III) over other divalent metal ions. researchgate.net

Modulating Lipophilicity and Bioavailability: The introduction of specific functional groups can control the lipophilicity of the molecule, which is a key factor in its biological activity and ability to cross cell membranes. For example, adding hydrophobic groups like halogens at C5 and C7 increases lipophilicity, as seen in clioquinol. tandfonline.com Conversely, adding polar groups like sulfonic acid (-SO₃H) decreases lipophilicity and can prevent cell penetration. tandfonline.comnih.gov

Controlling Coordination Geometry: The steric profile of the ligand can be engineered to control the geometry of the final metal complex. To ensure stable octahedral or square planar geometries, bulky substituents at the C2 position should be avoided. researchgate.net If a specific, distorted geometry is desired, steric hindrance can be intentionally introduced at this position.

By applying these principles, researchers can move beyond serendipitous discovery and rationally design novel 8-hydroxyquinoline derivatives with optimized reactivity, specific metal coordination characteristics, and desired functional outcomes for a wide range of chemical and medicinal applications.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 8-hydroxyquinoline potassium sulphate critical for experimental design?

  • Methodological Answer : The compound’s solubility in water (>10 g/100 mL at 19°C) and melting point (182°C) are essential for designing solvent systems and thermal stability tests . Its molecular formula (C₉H₇NO·0.5H₂SO₄) and sulfate counterion influence chelation behavior, requiring characterization via FT-IR or elemental analysis to confirm purity . Researchers should also note its hygroscopic nature, necessitating storage in airtight containers under controlled humidity.

Q. What are the recommended methods for synthesizing and purifying 8-hydroxyquinoline potassium sulphate?

  • Methodological Answer : A modified synthesis setup using miniature funnels and grinding mouth manifolds improves yield and reduces unreacted intermediates. Post-synthesis, recrystallization in ethanol-water mixtures enhances purity, while vacuum drying prevents decomposition . Confirm purity via HPLC (C18 column, UV detection at 254 nm) or mass spectrometry .

Q. How should researchers handle safety concerns related to 8-hydroxyquinoline potassium sulphate in laboratory settings?

  • Methodological Answer : Use PPE (gloves, lab coats, respirators) due to potential CNS toxicity and respiratory irritation, especially in inhalable forms . Conduct experiments in fume hoods, and dispose of waste via neutralization with sodium bicarbonate followed by encapsulation in inert matrices. Regularly monitor airborne concentrations using OSHA-compliant methods .

Advanced Research Questions

Q. What mechanisms underlie the corrosion inhibition properties of 8-hydroxyquinoline potassium sulphate in acidic environments?

  • Methodological Answer : The compound acts as a mixed-type inhibitor, adsorbing onto metal surfaces via electron-rich quinoline and sulfate groups, forming a protective film. Electrochemical impedance spectroscopy (EIS) and polarization curves reveal synergistic effects with chloride ions, reducing corrosion current density by 70–85% in 0.5 M H₂SO₄ . Surface analysis via SEM-EDS confirms film composition and uniformity .

Q. How can structural modifications of 8-hydroxyquinoline derivatives enhance their pharmacological activity?

  • Methodological Answer : Introduce halogen substituents (e.g., iodine at position 5) to improve binding affinity to metal-dependent enzymes. Computational docking (AutoDock Vina) and QSAR models optimize substituent placement for antimicrobial or anticancer activity . Validate using in vitro assays (e.g., MIC tests for antifungal activity) and compare with parent compound .

Q. What analytical techniques resolve contradictions in chelation efficiency data for 8-hydroxyquinoline potassium sulphate?

  • Methodological Answer : Discrepancies in distribution constants (log D) arise from solvent polarity and pH variations. Use LSER (Linear Solvation Energy Relationship) models to correlate log D with solvent parameters (e.g., Hildebrand solubility) . Validate via UV-Vis titration with metal ions (e.g., Fe³⁺) under buffered conditions (pH 4–8) to quantify stability constants .

Q. How does 8-hydroxyquinoline potassium sulphate interact with biological membranes in antimicrobial studies?

  • Methodological Answer : Conduct fluorescence quenching assays using liposome models (DPPC/DOPC membranes) to measure partitioning efficiency. Confocal microscopy with fluorescent probes (e.g., Nile Red) visualizes membrane disruption. Compare results with MIC data to differentiate bacteriostatic vs. bactericidal effects .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests to compare variances across replicates. For high-throughput data, employ machine learning (Random Forest) to identify critical toxicity predictors .

Q. How can researchers optimize extraction protocols for 8-hydroxyquinoline-metal complexes?

  • Methodological Answer : Vary pH (2–10) and ionic strength (NaCl 0.1–1 M) in liquid-liquid extraction systems. Monitor phase separation kinetics and analyze metal content via ICP-MS. Use DOE (Design of Experiments) software to identify optimal conditions for maximum yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.